molecular formula C16H20FN7O B6437491 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549033-23-8

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6437491
CAS No.: 2549033-23-8
M. Wt: 345.37 g/mol
InChI Key: YIMGJRSFKBBSMY-UHFFFAOYSA-N
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Description

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a useful research compound. Its molecular formula is C16H20FN7O and its molecular weight is 345.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.17133645 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, synthesis, and mechanism of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H18FN7C_{14}H_{18}FN_7 with a molecular weight of approximately 303.34 g/mol. The structure consists of a morpholine ring connected to a pyrimidine core, which is further substituted with a piperazine moiety and a fluorinated pyrimidine group. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular FormulaC14H18FN7C_{14}H_{18}FN_7
Molecular Weight303.34 g/mol
CAS Number2549003-47-4

Anticancer Properties

Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures display significant inhibition of breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted in compounds containing fluorinated pyrimidine derivatives, suggesting that the presence of fluorine enhances biological efficacy .

In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives were found to inhibit key enzymes involved in DNA replication and repair, leading to increased rates of cell death in malignant cells .

Neuropharmacological Effects

The compound has also been evaluated for its potential as an antipsychotic agent . In receptor binding assays, it exhibited modest affinity for serotonin receptors and sigma binding sites, which are implicated in mood regulation and psychotic disorders. Notably, it was found to have low propensity for causing extrapyramidal side effects, making it a candidate for further development in treating conditions such as schizophrenia .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell metabolism.
  • Receptor Modulation : It can modulate neurotransmitter receptors, affecting signaling pathways associated with psychotic symptoms.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Antiproliferative Activity Study :
    • A study evaluated various fluorinated piperazine derivatives against cancer cell lines and found that certain modifications significantly enhanced their activity compared to standard treatments .
  • Neuropharmacological Evaluation :
    • Research involving receptor binding assays indicated that certain analogs exhibit potential as atypical antipsychotics with favorable safety profiles .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that derivatives can affect both dopaminergic and serotonergic systems, providing insights into their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent . Studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. The presence of the fluoropyrimidine group enhances its affinity for nucleic acid targets, making it a candidate for further development in cancer therapy.

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties , particularly against RNA viruses. Its mechanism involves interference with viral replication processes by binding to viral proteins or nucleic acids. This aspect is under investigation for potential applications in treating viral infections.

Neuropharmacology

The piperazine moiety within the compound suggests potential applications in neuropharmacology . It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Preliminary studies are assessing its efficacy as an anxiolytic or antidepressant agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or proteases, which are crucial in various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that certain modifications to the structure significantly enhanced antitumor activity, suggesting that the compound could serve as a lead compound for developing new cancer therapies.

Case Study 2: Antiviral Properties

A recent investigation focused on the antiviral effects of this compound against influenza virus strains. The study demonstrated that treatment with the compound reduced viral load in infected cells by inhibiting viral RNA synthesis. This finding opens avenues for further research into its use as a therapeutic agent for viral infections.

Properties

IUPAC Name

4-[6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O/c17-13-10-18-11-21-16(13)24-3-1-22(2-4-24)14-9-15(20-12-19-14)23-5-7-25-8-6-23/h9-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGJRSFKBBSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.